7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products that have garnered significant attention due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization . These reactions typically require specific conditions such as controlled temperature and the presence of dehydrating agents like phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, inhibit specific enzymes, and interact with cellular receptors. These interactions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological effects .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
7,8-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13) |
InChI Key |
DKGCEFYGKVUVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2O)O |
Origin of Product |
United States |
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